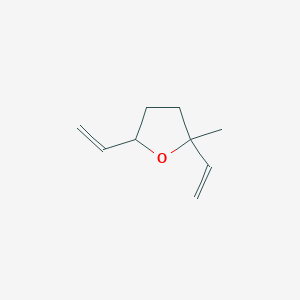

Furan, 2,5-diethenyltetrahydro-2-methyl-

Description

Structure

3D Structure

Properties

CAS No. |

104188-15-0 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2,5-bis(ethenyl)-2-methyloxolane |

InChI |

InChI=1S/C9H14O/c1-4-8-6-7-9(3,5-2)10-8/h4-5,8H,1-2,6-7H2,3H3 |

InChI Key |

BYXCYPBKZWWZIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(O1)C=C)C=C |

Origin of Product |

United States |

Elucidation of Natural Occurrence and Biosynthetic Pathways

Discovery and Identification of Furan (B31954), 2,5-diethenyltetrahydro-2-methyl- in Biological Matrices

The tetrahydrofuran (B95107) ring is a structural cornerstone in a vast number of natural products, including lignans (B1203133), acetogenins, and polyketide metabolites. wikipedia.orgresearchgate.net These compounds have been isolated from a wide range of biological sources, showcasing the versatility of nature's biosynthetic machinery.

While a variety of complex tetrahydrofuran derivatives have been identified in botanical extracts, specific documented evidence detailing the isolation of Furan, 2,5-diethenyltetrahydro-2-methyl- from Rubia tinctorum is not prominent in available scientific literature. The chemical profile of Rubia tinctorum, commonly known as madder root, is most noted for its rich content of anthraquinones, which have been extensively studied.

The general methodology for isolating substituted tetrahydrofurans from plant matter involves solvent extraction, followed by various chromatographic techniques to separate the complex mixture of phytochemicals. The structural elucidation of these compounds is then typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, tetrahydrofuran lignans like veraguensin (B150628) and grandisin (B1201232) have been successfully isolated from the twig extracts of Virola surinamensis. scielo.br

Table 1: Examples of Tetrahydrofuran-Containing Compounds from Botanical Sources

| Compound Name | Botanical Source | Reference |

| Veraguensin | Virola surinamensis | scielo.br |

| Grandisin | Virola surinamensis | scielo.br |

This table is illustrative of tetrahydrofuran compounds found in nature and does not imply the presence of Furan, 2,5-diethenyltetrahydro-2-methyl- in the listed sources.

Hypothesized Biogenesis and Precursor Incorporation

The biosynthetic pathways leading to the vast array of naturally occurring tetrahydrofurans are complex and varied. While the specific biogenesis of Furan, 2,5-diethenyltetrahydro-2-methyl- has not been definitively established, insights can be drawn from the well-studied biosynthesis of other tetrahydrofuran-containing natural products, particularly the lignans.

The formation of the tetrahydrofuran ring in many plant-derived compounds is believed to proceed through the oxidative coupling of phenylpropanoid precursors. rsc.org Lignans, a major class of tetrahydrofuran natural products, are thought to arise from the dimerization of precursors such as coniferyl alcohol or isoeugenol. rsc.org This process is often mediated by enzymes that control the stereochemistry of the resulting molecule.

It is hypothesized that the biosynthesis of Furan, 2,5-diethenyltetrahydro-2-methyl- could potentially involve the cyclization of a linear precursor derived from fatty acid or polyketide metabolism, followed by enzymatic modifications to introduce the methyl and diethenyl functionalities. The incorporation of oxygen into the carbon chain to form the heterocyclic ring is a key step in such pathways. For example, in the biosynthesis of certain furan fatty acids, a lipoxygenase-catalyzed oxidation is an initial critical step that leads to ring closure. While this is a distinct pathway from lignan (B3055560) biosynthesis, it highlights another natural strategy for the formation of furan rings.

Further research, including isotopic labeling studies, would be necessary to elucidate the precise biosynthetic route and precursor molecules involved in the formation of Furan, 2,5-diethenyltetrahydro-2-methyl- in any potential natural source.

Table 2: Precursors in the Biosynthesis of Tetrahydrofuran Lignans

| Precursor | Resulting Compound Class | Reference |

| Coniferyl alcohol | Lignans | rsc.org |

| Isoeugenol | Lignans | rsc.org |

Advanced Synthetic Methodologies for Furan, 2,5 Diethenyltetrahydro 2 Methyl and Structural Analogues

Formation Strategies for the Tetrahydrofuran (B95107) Ring System

The construction of the core tetrahydrofuran ring is the foundational step in the synthesis of 2,5-diethenyltetrahydro-2-methyl-furan. Various robust and stereoselective methods have been developed for this purpose, ranging from the reduction of aromatic precursors to complex cyclization cascades.

Catalytic Hydrogenation of Furan (B31954) and Dihydrofuran Precursors

Catalytic hydrogenation is a direct and widely used industrial method for the synthesis of the tetrahydrofuran skeleton from furan or its partially saturated derivatives like dihydrofurans. wipo.int This approach involves the reduction of the double bonds within the furan ring using hydrogen gas in the presence of a metal catalyst.

The choice of catalyst is critical for achieving high yield and selectivity. Nickel-based catalysts, particularly Raney® nickel, have historically been employed for the hydrogenation of furan to tetrahydrofuran. rsc.org Modern advancements include the use of sponge nickel catalysts promoted with other metals like iron and chromium, which can enhance performance and commercial viability. rsc.org Palladium-based catalysts are also highly effective. For instance, a supported palladium catalyst has been used in the hydrogenation of furfural (B47365) or furfuryl alcohol in water to produce tetrahydrofuran derivatives efficiently. wipo.int Photocatalytic methods have also emerged, where a metal co-catalyst like palladium on titanium(IV) oxide can hydrogenate furan to tetrahydrofuran quantitatively without the need for high-pressure hydrogen gas.

The general scheme for this transformation is as follows: Furan Precursor + H₂ --(Catalyst)--> Tetrahydrofuran Derivative

This method is particularly advantageous for producing the basic THF ring, which can then be functionalized. However, for synthesizing a pre-substituted molecule like 2,5-diethenyltetrahydro-2-methyl-furan, this strategy would require starting with a correspondingly substituted furan precursor, such as 2,5-diethenyl-2-methyl-furan, which may itself be challenging to synthesize.

| Catalyst System | Precursor | Product | Key Features |

| Sponge Nickel (promoted with Fe, Cr) | Furan derivatives | Tetrahydrofuran derivatives | Commercially viable process for bulk synthesis. rsc.org |

| Supported Palladium | Furfural, Furfuryl Alcohol | Tetrahydrofuran derivatives | Efficient hydrogenation in water as a solvent. wipo.int |

| Pd/TiO₂ (Photocatalytic) | Furan | Tetrahydrofuran | High quantum efficiency under H₂-free conditions. |

Oxidative Cyclization Pathways in Heterocycle Synthesis

Oxidative cyclization provides a powerful method for constructing substituted tetrahydrofuran rings from acyclic precursors, often with high stereocontrol. These reactions typically involve the cyclization of unsaturated alcohols or dienes, where an oxidizing agent mediates the formation of the C-O bond of the ether ring.

A prominent example is the Ru- or Os-catalyzed oxidative cyclization of 1,5-dienes. This method can prepare 2,5-disubstituted tetrahydrofuran diols in a stereocontrolled manner. nih.gov The stereochemistry of the resulting THF diol is directly controlled by the geometry of the double bonds in the 1,5-diene precursor. nih.gov This strategy can be combined with olefin metathesis in a tandem reaction, where a single ruthenium catalyst first forms the 1,5-diene and is then converted into an oxidation catalyst to effect the cyclization. nih.gov

Palladium-catalyzed oxidative cyclization of unsaturated alcohols is another established route. For example, γ-hydroxy alkenes can be cyclized to form substituted tetrahydrofurans. organic-chemistry.org These reactions are believed to proceed through an oxypalladation of the alkene, followed by subsequent steps to yield the final product. nih.gov The palladium-catalyzed oxidative cyclization of certain unsaturated alcohols can directly yield 2-vinyltetrahydrofuran derivatives. nih.gov

| Reaction Type | Precursor | Catalyst/Reagent | Product |

| Ru-catalyzed Oxidative Cyclization | 1,5-Diene | Ru or Os catalyst, Oxidant | 2,5-Disubstituted THF diol nih.gov |

| Pd-catalyzed Oxidative Cyclization | γ-Hydroxy alkene | Pd(OAc)₂, Cu(OAc)₂ | Substituted THF organic-chemistry.orgnih.gov |

Intramolecular Cyclization Reactions (e.g., Copper-Catalyzed Hydroalkoxylation)

Intramolecular cyclization of hydroxy-alkenes is a highly effective and atom-economical strategy for forming tetrahydrofuran rings. In these reactions, a tethered alcohol group adds across a carbon-carbon double or triple bond to close the ring.

Copper-catalyzed intramolecular hydroalkoxylation has emerged as a valuable tool for this transformation. A Cu(I)-Xantphos system, for example, can catalyze the intramolecular hydroalkoxylation of unactivated terminal alkenes to provide five- and six-membered cyclic ethers. organic-chemistry.org The proposed mechanism involves the addition of a Cu-O bond across the double bond. organic-chemistry.org This method is notable for its ability to form the THF ring under relatively mild conditions.

Beyond copper, other metals like platinum, gold, and silver have also been shown to catalyze the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins. organic-chemistry.org Furthermore, radical cyclizations and palladium-catalyzed carboetherification reactions, where both a C-O and a C-C bond are formed, represent advanced strategies for creating highly substituted tetrahydrofurans from γ-hydroxy alkenes. researchgate.net

Regioselective Introduction of Ethenyl and Methyl Functionalities

The synthesis of 2,5-diethenyltetrahydro-2-methyl-furan requires precise methods for installing the substituents at the C2 and C5 positions. These functionalities can be introduced either by building the ring from already functionalized fragments or by modifying a pre-formed THF or precursor molecule.

Targeted Carbon-Carbon Bond Formation (e.g., Alkylation, Olefination)

Targeted C-C bond formation is a cornerstone of organic synthesis and is essential for installing the methyl and ethenyl groups.

Alkylation strategies can be used to introduce the methyl group. One common approach involves the reaction of an organometallic reagent, such as a methyl Grignard reagent (CH₃MgBr) or methyllithium, with an electrophilic carbonyl group. sigmaaldrich.comchemguide.co.uk A plausible synthetic route could involve a lactone (cyclic ester) precursor, where the addition of a methyl Grignard reagent to the carbonyl would install the methyl group at the C2 position and generate a diol, which could then be cyclized.

Olefination is the key transformation for introducing the two ethenyl (vinyl) groups. The Wittig reaction is a classic and highly reliable method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.orglibretexts.orgorganic-chemistry.org To synthesize the target molecule, a precursor containing ketone or aldehyde functionalities at the desired positions (e.g., a 2-methyl-tetrahydrofuran-2,5-dicarbaldehyde or a related diketone) could be treated with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.orglibretexts.org This would convert the carbonyl groups into the required ethenyl groups. The Wittig reaction is broadly tolerant of other functional groups, making it a powerful tool in complex syntheses. libretexts.org

Another approach to installing vinyl groups is through palladium-catalyzed reactions. SN2' reactions have been developed to generate 2-vinyltetrahydrofurans, where a new stereocenter is installed during the ring-forming reaction. nih.gov

| Transformation | Method | Reagent/Catalyst | Precursor Functional Group | Product Functional Group |

| Alkylation | Grignard Reaction | CH₃MgX | Ketone, Ester (Lactone) | Tertiary Alcohol |

| Olefination | Wittig Reaction | Ph₃P=CH₂ | Aldehyde, Ketone | Alkene (Ethenyl) wikipedia.orgorganic-chemistry.org |

| Vinylation | Pd-catalyzed SN2' Reaction | Palladium Catalyst | Acyclic precursor | 2-Vinyltetrahydrofuran nih.gov |

Multi-component Reaction Approaches for Furan Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer a highly efficient strategy for building molecular complexity. nih.gov These reactions are advantageous due to their atom economy, operational simplicity, and ability to rapidly generate diverse molecular scaffolds. nih.gov

For the synthesis of substituted tetrahydrofurans, domino or cascade reactions that fall under the umbrella of multi-component strategies can be employed. For example, a DABCO-catalyzed domino reaction has been reported to furnish 2,3,5-substituted tetrahydrofuran derivatives from allenoates and other precursors in high yield. rsc.org Similarly, [3+2] cycloaddition and annulation reactions are powerful strategies that generate the THF ring and install multiple substituents in a single step. nih.gov These approaches could potentially be designed to bring together the necessary fragments to form the 2,5-diethenyltetrahydro-2-methyl-furan skeleton in a highly convergent fashion. While a specific MCR for the target molecule is not established, the principles of MCRs provide a modern framework for designing a novel and efficient synthetic route.

Biomass-Derived Synthesis Routes for Furanic Building Blocks

The conversion of abundant and renewable biomass into versatile chemical intermediates is a cornerstone of modern green chemistry. Furanic compounds, in particular, serve as key building blocks for the synthesis of a wide range of chemicals and materials, including structural analogues of 2,5-diethenyltetrahydro-2-methyl-furan. The primary routes to these furanic platforms involve the catalytic conversion of carbohydrates, which are the main constituents of lignocellulosic biomass.

Furfural and 5-hydroxymethylfurfural (B1680220) (HMF) are two of the most important biomass-derived platform molecules. rsc.org Furfural is produced from the dehydration of C5 sugars (pentoses), while HMF is derived from C6 sugars (hexoses). rsc.org Both molecules possess a furan ring and functional groups that can be catalytically transformed into a variety of valuable derivatives. rsc.org

The conversion of HMF is a key strategy for producing furan-based monomers for polymers. researchgate.net For instance, the oxidation of HMF can yield 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in the production of polyesters like PEF (polyethylene furanoate). researchgate.netnih.gov Biocatalytic methods for this conversion are gaining attention as environmentally friendly alternatives to chemical processes. researchgate.netnih.gov For example, engineered Pseudomonas putida S12 expressing 5-hydroxymethylfurfural oxidase has been shown to convert HMF to FDCA with high yields. nih.gov The reaction proceeds through intermediates such as 2,5-diformylfuran (DFF) and 5-hydroxymethyl-2-furoic acid (HMFA). nih.gov

Similarly, furfural can be transformed into a range of chemicals through oxidation, hydrogenation, and hydrolysis. rsc.org For example, the oxidation of furfural can produce maleic anhydride, a valuable industrial chemical. rsc.org The hydrogenation of furfural leads to furfuryl alcohol, which can be further converted to other useful compounds. researchgate.net

| Feedstock | Product | Catalyst | Reaction Conditions | Yield |

| 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | Engineered P. putida S12 | Biotransformation | Up to 96% |

| Furfural | Maleic Anhydride | VOₓ/Al₂O₃ | Gas phase oxidation, 593 K | 73% |

| Furfural | Maleic Anhydride | Phosphomolybdic acid | Aqueous/organic biphasic system | 34.5% |

| 5-Hydroxymethylfurfural (HMF) | 2,5-Diformylfuran (DFF) | Alcohol oxidase and catalase | Enzymatic, 72 h | >97% |

This table presents a selection of research findings on the conversion of furfural and HMF to valuable chemical products.

Direct conversion of monosaccharides and polysaccharides into furan derivatives represents a more streamlined approach to biomass valorization, avoiding the isolation of intermediate platform molecules like HMF. mdpi.com Various carbohydrates, including fructose (B13574), glucose, mannose, galactose, and sucrose, can be used as feedstocks. mdpi.com

The conversion of these sugars typically involves acid-catalyzed dehydration. mdpi.com For instance, fructose can be dehydrated to HMF, which is then oxidized in a one-pot synthesis to produce DFF. mdpi.com Catalytic systems for this transformation include combinations of Br⁻, disulfide, and dimethylsulfoxide (DMSO). mdpi.com

Polysaccharides such as cellulose (B213188), the most abundant biopolymer, can also be converted to furan derivatives. nih.gov This process usually involves hydrolysis of the polysaccharide to its constituent monosaccharides, followed by dehydration and other transformations. nih.gov For example, cellulose can be hydrolyzed to glucose, which is then converted to HMF and subsequently to other furanic compounds. nih.gov

| Feedstock | Product | Catalyst/Reaction System | Yield |

| Fructose | 2,5-Diformylfuran (DFF) | La(OTf)₃/elemental sulfur/DMSO | 83% |

| Glucose | 2,5-Diformylfuran (DFF) | La(OTf)₃/elemental sulfur/DMSO | 20% |

| Fructose | 2,5-Diformylfuran (DFF) | NaBr/DMSO | 50% |

This table showcases examples of direct conversion of carbohydrates to the valuable furan derivative DFF.

Green Chemistry Principles in Tetrahydrofuran Derivative Synthesis

The synthesis of tetrahydrofuran derivatives from biomass-derived furanic compounds is an area where the principles of green chemistry can be effectively applied. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

One of the key principles is the use of renewable feedstocks, which is inherent in the use of biomass. researchgate.net The conversion of furfural or levulinic acid, both derived from lignocellulosic biomass, into 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a prime example of this principle in action. researchgate.net

Catalysis is another crucial green chemistry principle. The use of heterogeneous catalysts in the conversion of furfural and HMF offers advantages in terms of catalyst separation and recycling, reducing waste and improving process efficiency. rsc.org For instance, the hydrogenation of HMF to 2,5-dimethylfuran (B142691) (DMF), a potential biofuel, can be achieved using robust catalysts like Cu-Ru/C. scispace.com

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, toxic, and derived from petrochemicals. The application of bio-based solvents, derived from renewable resources, aligns with the principles of green chemistry.

In the context of furan derivative synthesis, green solvents such as Low Transition Temperature Mixtures (LTTMs) have been explored. cbiore.id For example, the one-pot synthesis of 2,5-dimethylfuran (DMF) from bamboo hydrolysate has been demonstrated using an LTTM synthesized from choline (B1196258) chloride and malic acid. cbiore.id This approach, combined with microwave-assisted heating and a low-cost copper catalyst, presents a greener alternative to conventional methods that rely on organic solvents and noble metal catalysts. cbiore.id

The use of hydrogen gas (H₂) as a hydrogen donor in hydrogenation reactions, such as the conversion of HMF to 2,5-furandimethanol (B16202) (FDM), is also considered a green approach as it is a clean reagent and easily separated from the reaction mixture. nih.gov

Reaction Mechanisms and Mechanistic Organic Chemistry of Tetrahydrofuran Systems

Mechanistic Pathways of Furan (B31954) Ring Hydrogenation and Transformation to Tetrahydrofuran (B95107)

The conversion of furan to tetrahydrofuran (THF) is a critical industrial process, and understanding the mechanistic pathways is essential for catalyst design and process optimization. The hydrogenation of the furan ring involves a series of complex steps, including the reduction of carbon-carbon and carbon-oxygen double bonds, protonation, tautomerization, and nucleophilic attack.

The reduction of furan derivatives to their tetrahydrofuran counterparts involves the hydrogenation of both the C=C and potential C=O bonds. In the context of furan itself, the primary focus is on the saturation of the two C=C bonds within the aromatic ring. However, in derivatives such as furfural (B47365), the hydrogenation of the exocyclic C=O bond is a key step. The process can proceed through various reaction pathways, including hydrogenation of the C=O bond, hydrogenation of the furan ring, and C-O hydrogenolysis. acs.org

Studies have shown that the hydrogenation of furfural to tetrahydrofuran can occur via furan as an intermediate. googleapis.comgoogle.com This implies a two-step process where the aldehyde group is first decarbonylated to form furan, which is then subsequently hydrogenated to tetrahydrofuran. googleapis.comgoogle.com The selectivity towards different products is highly dependent on the catalyst and reaction conditions. For instance, supported metal catalysts like Palladium on carbon (Pd/C) have been effectively used for the single-step conversion of furfural to THF. googleapis.comgoogle.com

The mechanism of furan hydrogenation on metal surfaces, such as Pd(111), has been investigated using density functional theory (DFT). These studies suggest that THF is formed through the sequential hydrogenation of the carbon atoms of the furan ring. rsc.org The process is initiated by the hydrogenation of an α-carbon, followed by the adjacent β-carbon, the second β-carbon, and finally the remaining α-carbon. rsc.org The hydrogenation of the C=C bonds is a critical step in this sequential pathway.

The nature of the catalyst plays a significant role in the selectivity of C=O versus C=C bond hydrogenation. For example, in the hydrogenation of furfural, some catalysts favor the reduction of the carbonyl group to produce furfuryl alcohol, while others promote the hydrogenation of the furan ring. researchgate.net The presence of different metals and supports can influence the adsorption geometry of the furanic compound on the catalyst surface, thereby directing the reaction towards a specific pathway.

| Reactant | Catalyst | Major Products | Reference |

|---|---|---|---|

| Furfural | Pd/C | Tetrahydrofuran, Furan | googleapis.comgoogle.com |

| Furfural | SiO2-supported Cu | Furfuryl alcohol | researchgate.net |

| Furfural | Pd/ZrO2 | Tetrahydrofuran | rsc.org |

While catalytic hydrogenation is the primary method for the conversion of furans to tetrahydrofurans, the underlying mechanistic steps can involve protonation, tautomerization, and nucleophilic attack, particularly in the presence of acidic or basic conditions or specific reagents.

In the context of electrochemical ring hydrogenation, the process is thought to proceed via sequential proton-electron transfer steps. researchgate.net This highlights the importance of protonation in the reduction of the furan ring. The availability of protons at the electrode surface can significantly influence the reaction pathway and product selectivity.

Dearomatization of furan can also be achieved through complexation with a metal center, such as pentaammineosmium(II), followed by electrophilic attack. scite.ai In this process, an electrophile adds to the C(3) position of the furan ring, leading to an unstable 3H-furanium species. scite.ai This intermediate can then undergo further reactions, including nucleophilic attack, to yield substituted 2,3-dihydrofurans or other dearomatized products. scite.ai Although this method is not a direct hydrogenation to tetrahydrofuran, it illustrates the role of protonation (or electrophilic attack) and subsequent nucleophilic processes in breaking the aromaticity of the furan ring.

The formation of substituted tetrahydrofurans can also be achieved through reactions involving the ring-opening of epoxides by electron-rich alkenes, promoted by agents like hexafluoroisopropanol (HFIP). nih.gov This reaction, while not a direct hydrogenation of furan, demonstrates the principle of nucleophilic attack leading to the formation of the tetrahydrofuran scaffold.

The dearomatization of furan is a key step in its transformation to tetrahydrofuran. This process involves the disruption of the aromatic sextet of the furan ring. Catalytic hydrogenation is a direct method to achieve this dearomatization through the addition of hydrogen across the double bonds.

Alternative methods for furan dearomatization have been explored, which provide insight into the dynamics of this process. One such approach involves the complexation of furan to a metal center, which activates the ring towards reactions that break its aromaticity. scite.aitheopenscholar.com For example, η2-coordination of furan to an osmium complex makes the uncoordinated double bond susceptible to electrophilic attack, leading to dearomatization. scite.ai

The reverse process, aromatization, is also relevant in furan chemistry. For instance, the Paal-Knorr furan synthesis involves the cyclization and dehydration of 1,4-dicarbonyl compounds to form a furan ring. nih.gov Understanding the conditions that favor aromatization versus dearomatization is crucial for controlling the synthesis of furan and tetrahydrofuran derivatives.

Recent research has also focused on the oxidative dearomatization of furan derivatives as a route to synthesize other complex molecules. nih.govresearchgate.netnih.gov These studies highlight the versatility of the furan ring as a synthetic intermediate and the various ways its aromaticity can be manipulated.

Reactivity Studies of Ethenyl and Methyl Substituents on the Tetrahydrofuran Scaffold

The presence of ethenyl (vinyl) and methyl substituents on the tetrahydrofuran ring introduces additional reactive sites, allowing for a variety of chemical transformations.

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. libretexts.org The ethenyl groups on a tetrahydrofuran scaffold can participate in various types of olefin metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). nih.govbeilstein-journals.org

The reactivity in olefin metathesis is influenced by the catalyst used, with ruthenium-based catalysts like the Grubbs and Hoveyda-Grubbs catalysts being widely employed due to their functional group tolerance. libretexts.orgnih.gov The solvent can also play a significant role, with greener solvents like 2-methyltetrahydrofuran (B130290) being explored as alternatives to traditional chlorinated or aromatic solvents. researchgate.net

For a molecule like 2,5-diethenyltetrahydro-2-methylfuran, intramolecular RCM between the two ethenyl groups could potentially lead to the formation of a bicyclic product. Intermolecular CM with other olefins would result in the formation of new, substituted vinyltetrahydrofurans. The steric and electronic environment around the double bonds, influenced by the tetrahydrofuran ring and the methyl group, would affect the rate and selectivity of these reactions.

| Reaction Type | Description | Potential Application for 2,5-diethenyltetrahydro-2-methyl- |

|---|---|---|

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene to form a cyclic olefin. | Formation of a bicyclic ether. |

| Cross-Metathesis (CM) | Intermolecular reaction between two different olefins. | Synthesis of substituted vinyl tetrahydrofurans. |

| Ring-Opening Metathesis Polymerization (ROMP) | Polymerization of cyclic olefins. | Not directly applicable unless the tetrahydrofuran is part of a strained ring system. |

The methyl and ethenyl groups on the tetrahydrofuran ring can also be involved in hydroxyalkylation and alkylation reactions. These reactions are important for building more complex molecular architectures.

Hydroxyalkylation reactions, often carried out under acidic conditions, involve the reaction of an alkene or an aromatic ring with an aldehyde or ketone. nih.govrsc.org For instance, 2-methylfuran (B129897) can undergo hydroxyalkylation/alkylation with carbonyl compounds to produce precursors for high-carbon fuels. nih.govrsc.orgresearchgate.net While these examples involve the furan ring itself acting as the nucleophile, the ethenyl groups on a tetrahydrofuran scaffold could potentially undergo similar reactions.

Alkylation reactions can introduce alkyl groups at various positions. For example, the α-protons to a carbonyl group on a tetrahydroindole system (structurally related to tetrahydrofuran) can be deprotonated with a strong base like lithium diisopropylamide (LDA) and then reacted with an alkyl halide to achieve alkylation. clockss.org While 2,5-diethenyltetrahydro-2-methylfuran does not have such an activating group, the principles of generating a nucleophilic center and reacting it with an electrophile are fundamental to alkylation chemistry.

Diels-Alder Cycloaddition Reactions (in related furanic systems)

The Diels-Alder reaction is a cornerstone of organic synthesis, providing a powerful tool for the formation of cyclic compounds. nih.gov This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring. In the context of furanic systems, the furan ring can act as the diene component. The reaction is highly atom-economical and can often proceed under "green" conditions, sometimes without the need for a solvent or catalyst. nih.gov

The reactivity and selectivity of Diels-Alder reactions involving furans are influenced by the electronic nature of the substituents on both the furan ring and the dienophile. rsc.org Electron-donating groups on the furan can increase the reactivity, while electron-withdrawing groups tend to decrease it. rsc.org The interaction between the highest occupied molecular orbital (HOMO) of the furan and the lowest unoccupied molecular orbital (LUMO) of the dienophile is a key factor in determining the reaction's feasibility and outcome. nih.gov

For furanic compounds, the Diels-Alder reaction leads to the formation of oxabicyclic products, often with specific stereochemistry. mdpi.com The reaction can produce both endo and exo products, with the endo product often being kinetically favored. mdpi.com However, the reversibility of the furan/maleimide Diels-Alder reaction is a notable feature, allowing for the design of dynamic and responsive materials. mdpi.com While specific Diels-Alder reactions involving Furan, 2,5-diethenyltetrahydro-2-methyl- are not extensively documented, the presence of the vinyl groups suggests potential for intramolecular or intermolecular cycloadditions, though the saturated tetrahydrofuran ring itself would not participate as a diene.

Table 1: Factors Influencing Diels-Alder Reactions in Furanic Systems

| Factor | Influence on Reaction |

| Substituents on Furan Ring | Electron-donating groups increase reactivity; electron-withdrawing groups decrease reactivity. rsc.org |

| Dienophile Electronics | Electron-deficient dienophiles generally react faster with electron-rich furans. |

| Solvent | Can influence reaction rate and selectivity. Solvent-free conditions are often possible. nih.gov |

| Catalyst | Lewis acids can be used to enhance reactivity and control selectivity. |

| Temperature | Can affect the kinetic vs. thermodynamic product distribution and the reversibility of the reaction. mdpi.com |

Acylation Reactions and Regioselectivity

Acylation reactions are fundamental transformations in organic chemistry that introduce an acyl group into a molecule. In the context of tetrahydrofuran systems, acylation can occur through various mechanisms, including Friedel-Crafts type reactions if the furan ring is aromatic, or via reactions with acyl halides or anhydrides under appropriate conditions.

For tetrahydrofuran itself, which is a cyclic ether, direct acylation on the ring is not typical without activation. However, reactions involving the cleavage of the ether bond by acyl halides can occur, particularly in the presence of a Lewis acid. For substituted tetrahydrofurans, the regioselectivity of such reactions would be influenced by the electronic and steric effects of the substituents. For instance, in 2,5-disubstituted tetrahydrofurans, the presence of these groups would direct the regiochemical outcome of ring-opening or substitution reactions.

Disproportionation Reactions of Furanic Carboxylates

Disproportionation reactions involve the simultaneous oxidation and reduction of a single substrate. In the realm of furan chemistry, the disproportionation of furanic aldehydes, such as furfural, is a well-known process. Under basic conditions, furfural can undergo the Cannizzaro reaction, yielding furfuryl alcohol and furoic acid. acs.org

More recently, research has focused on the disproportionation of furanic carboxylates as a route to valuable platform chemicals like 2,5-furandicarboxylic acid (FDCA). stanford.edu For example, 2-furoate can be converted to FDCA through a process that involves the deprotonation of the furan ring followed by carboxylation. stanford.edu This type of reaction highlights the potential to upgrade biomass-derived furanics into monomers for bio-based polymers. researchgate.net

The mechanism of these disproportionation reactions can be complex and may be influenced by catalysts and reaction conditions. For instance, ruthenium complexes have been shown to mediate the disproportionation of furfural under aqueous conditions. acs.org While there is no specific data on the disproportionation of carboxylated derivatives of Furan, 2,5-diethenyltetrahydro-2-methyl-, the principles established for other furanic carboxylates would likely apply, with the substituents influencing the reactivity and stability of the intermediates.

Table 2: Examples of Disproportionation in Furanic Systems

| Substrate | Reaction Type | Products | Significance |

| Furfural | Cannizzaro Reaction | Furfuryl alcohol, Furoic acid | Classic disproportionation of an aldehyde. acs.org |

| 2-Furoate | Carbonate-promoted C-H carboxylation | Furan-2,5-dicarboxylic acid (FDCA) | Pathway to a key bio-based polymer monomer. stanford.edu |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of Furan (B31954), 2,5-diethenyltetrahydro-2-methyl-. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides detailed information about the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The key predicted resonances for Furan, 2,5-diethenyltetrahydro-2-methyl- would include:

Methyl Protons: A singlet or a doublet for the methyl group (-CH₃) at the C2 position, expected to appear in the upfield region of the spectrum.

Tetrahydrofuran (B95107) Ring Protons: A series of complex multiplets for the methylene (B1212753) (-CH₂-) and methine (-CH-) protons on the saturated furan ring. The chemical shifts would be influenced by the adjacent oxygen atom and the vinyl and methyl substituents.

Vinyl Protons: Distinct signals in the downfield region (typically 5-6 ppm) corresponding to the protons of the two ethenyl (-CH=CH₂) groups. These would exhibit complex splitting patterns (e.g., doublet of doublets) due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the number of chemically distinct carbon environments. For Furan, 2,5-diethenyltetrahydro-2-methyl-, the spectrum would be expected to display signals for:

Methyl Carbon: A signal in the upfield region for the C2-methyl carbon.

Tetrahydrofuran Ring Carbons: Signals for the C2, C3, C4, and C5 carbons of the ring. The carbons bonded to the oxygen (C2 and C5) would appear further downfield compared to the C3 and C4 carbons.

Vinyl Carbons: Four distinct signals in the downfield region, corresponding to the olefinic carbons of the two vinyl groups (=CH₂ and -CH=).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Furan, 2,5-diethenyltetrahydro-2-methyl- This table is predictive and based on typical values for similar functional groups.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-CH₃ | 1.1 - 1.3 | 20 - 25 |

| Ring -CH₂- (C3, C4) | 1.5 - 2.2 | 25 - 40 |

| Ring -CH-O- (C5) | 3.8 - 4.2 | 75 - 85 |

| Vinyl =CH₂ | 4.9 - 5.3 | 110 - 120 |

| Vinyl -CH= | 5.7 - 6.0 | 135 - 145 |

| Ring -C(CH₃)-O- (C2) | N/A | 80 - 90 |

To confirm the precise connectivity and stereochemistry (cis/trans isomerism at the C2 and C5 positions), multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal ¹H-¹H coupling correlations, confirming which protons are adjacent to each other. This would be crucial for tracing the proton network through the tetrahydrofuran ring and within the vinyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively assign each proton signal to its corresponding carbon atom, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is vital for establishing the connectivity across quaternary centers (like C2) and linking the substituents (methyl and vinyl groups) to the correct positions on the tetrahydrofuran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. A NOESY experiment would be instrumental in determining the stereochemical arrangement of the substituents, for instance, whether the methyl group at C2 and the vinyl group at C5 are on the same side (cis) or opposite sides (trans) of the ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. The molecular formula for Furan, 2,5-diethenyltetrahydro-2-methyl- is C₉H₁₄O, corresponding to a molecular weight of 138.21 g/mol . nist.gov The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 138.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways, including:

Alpha-cleavage: Cleavage of the bonds adjacent to the oxygen atom is a common fragmentation pathway for ethers. This could involve the loss of the methyl group (loss of 15 amu to give a fragment at m/z 123) or one of the vinyl groups (loss of 27 amu to give a fragment at m/z 111).

Ring Opening: The tetrahydrofuran ring could undergo cleavage, leading to a variety of smaller charged fragments.

McLafferty Rearrangement: If sterically possible, this rearrangement could occur, involving the vinyl substituents.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile compounds like furan derivatives from complex mixtures. nih.govrestek.com In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column (such as an HP-5MS) which separates the components based on their boiling points and interactions with the column's stationary phase. nih.govnist.gov

For Furan, 2,5-diethenyltetrahydro-2-methyl-, GC would separate it from other volatile components in a sample. The retention time would be characteristic of the compound under specific GC conditions. As the compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that serves as a chemical fingerprint for identification. This technique is crucial for detecting and quantifying the compound in matrices like food, beverages, and environmental samples. restek.comnih.gov

Table 2: Predicted Key Mass Fragments for Furan, 2,5-diethenyltetrahydro-2-methyl- This table is predictive and based on common fragmentation patterns for similar ethers.

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 138 | [C₉H₁₄O]⁺ | Molecular Ion (M⁺) |

| 123 | [M - CH₃]⁺ | Loss of methyl group |

| 111 | [M - C₂H₃]⁺ | Loss of vinyl group |

| 95 | [M - C₃H₇]⁺ | Cleavage involving ring and substituents |

| 69 | [C₄H₅O]⁺ | Ring fragmentation |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Common alkyl or oxygen-containing fragment |

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides information about the functional groups present. For Furan, 2,5-diethenyltetrahydro-2-methyl-, the key expected absorption bands are:

C-H Stretching: Alkanes (from the ring and methyl group) typically show C-H stretching vibrations just below 3000 cm⁻¹. Alkenes (from the vinyl groups) show C-H stretches just above 3000 cm⁻¹.

C=C Stretching: A characteristic absorption for the vinyl groups should appear in the region of 1640-1680 cm⁻¹.

C-O-C Stretching: A strong, characteristic band for the ether linkage in the tetrahydrofuran ring is expected in the 1050-1150 cm⁻¹ region.

=C-H Bending: Out-of-plane bending vibrations (wags) for the vinyl groups would produce strong bands in the 900-1000 cm⁻¹ region.

Computational and Theoretical Investigations of Furan, 2,5 Diethenyltetrahydro 2 Methyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. acs.org DFT methods are used to investigate the geometric and electronic structures of molecules. For a molecule like Furan (B31954), 2,5-diethenyltetrahydro-2-methyl-, DFT calculations would begin with a geometry optimization to find the lowest energy structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

DFT is also extensively used to study reaction mechanisms. For instance, in the study of cycloaddition reactions involving furan derivatives, DFT has been employed to elucidate the stepwise or concerted nature of the reaction pathways. pku.edu.cn By calculating the energies of reactants, products, and transition states, a detailed energy profile of a potential reaction can be constructed, revealing activation energies and reaction thermodynamics. This approach would be invaluable in understanding the reactivity of the diethenyl groups in the title compound.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For Furan, 2,5-diethenyltetrahydro-2-methyl-, the vinyl substituents are expected to significantly influence the energies and spatial distribution of the frontier orbitals, likely leading to a smaller HOMO-LUMO gap compared to unsubstituted tetrahydrofuran (B95107), thereby increasing its reactivity.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ = -0.5 (EHOMO + ELUMO) | The ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | η = -0.5 (EHOMO - ELUMO) | Resistance to change in electron distribution. A larger value indicates lower reactivity. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a larger value indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ ≈ -χ) | A measure of the energy lowering of a system when it accepts electrons. |

This table presents the theoretical framework for calculating global reactivity descriptors from HOMO and LUMO energies, which would be applicable to Furan, 2,5-diethenyltetrahydro-2-methyl- upon computational analysis.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. acs.org By exploring the PES, chemists can identify stable molecules (minima), and the transition states that connect them. A transition state is a saddle point on the PES, representing the highest energy point along a reaction pathway. researchgate.net

For Furan, 2,5-diethenyltetrahydro-2-methyl-, exploring the PES would be crucial for understanding its conformational isomers and the barriers to their interconversion. Furthermore, for any chemical reaction involving this molecule, such as an electrophilic addition to one of the vinyl groups, computational methods can be used to locate the transition state structure. The energy difference between the reactants and the transition state gives the activation energy of the reaction, which is a key determinant of the reaction rate. DFT calculations are a common tool for locating and characterizing these critical points on the PES. pku.edu.cn

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Substituted five-membered rings like tetrahydrofuran are typically not planar and can adopt various conformations. For Furan, 2,5-diethenyltetrahydro-2-methyl-, the presence of three substituents on the tetrahydrofuran ring will lead to a complex conformational landscape with multiple possible stereoisomers and conformers.

Molecular dynamics (MD) simulations can be employed to explore the conformational space of such flexible molecules. rsc.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. digitaloceanspaces.com By simulating the molecule at a given temperature, its dynamic behavior and the relative populations of different conformers can be investigated. These simulations provide insights into the flexibility of the tetrahydrofuran ring and the preferred orientations of the methyl and diethenyl substituents.

Prediction of Structure-Reactivity and Structure-Property Relationships

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and biological activities of chemical compounds based on their molecular structures. These models establish a mathematical relationship between a set of molecular descriptors and an observed property.

For a class of compounds like substituted tetrahydrofurans, a QSPR study could be developed to predict properties such as boiling point, solubility, or, in a more advanced application, their efficacy as corrosion inhibitors, as has been done for other furan derivatives. The process involves calculating a wide range of molecular descriptors for a set of known compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates these descriptors with the property of interest. Such a model could then be used to predict the properties of Furan, 2,5-diethenyltetrahydro-2-methyl-.

Exploration of Derivatives and Structural Analogues of Furan, 2,5 Diethenyltetrahydro 2 Methyl

Synthesis and Characterization of Closely Related Structural Variants

The structural core of furan (B31954), 2,5-diethenyltetrahydro-2-methyl- can be systematically modified to explore a wide range of chemical properties and applications. Understanding the synthesis and characterization of its fundamental analogues—ranging from aromatic furans to fully saturated tetrahydrofurans—provides a foundation for developing more complex derivatives.

Furan-Based Analogues (e.g., 2-methylfuran (B129897), 2,5-dimethylfuran)

Furan-based analogues are aromatic precursors that can be derived from renewable biomass sources. Their synthesis often involves the catalytic conversion of platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF).

2-Methylfuran (Sylvane) 2-Methylfuran (2-MF) is a valuable chemical intermediate and potential biofuel. wikipedia.org Its primary synthesis route involves the selective catalytic hydrogenation and hydrodeoxygenation of furfural, which is produced from the dehydration of C5 sugars (pentosans) found in hemicellulose. wikipedia.orgmdpi.com Various catalytic systems have been developed to optimize this conversion, focusing on maximizing yield and selectivity.

Recent research has explored the use of non-precious metal catalysts, such as those based on cobalt. A monometallic catalyst comprising cobalt and its oxides (Co/CoOx) has been shown to be effective in the transformation of furfural to 2-methylfuran. rsc.org In one study, a notable yield of 73% for 2-MF was achieved using an economical Co/CoOx catalyst, with the addition of a small amount of hydroquinone (B1673460) to mitigate side reactions like polymerization. rsc.orgresearchgate.net The optimal selectivity was observed when the ratio of metallic cobalt (Co⁰) to cobalt(II) oxide (Co²⁺) in the catalyst was approximately 95%. rsc.orgresearchgate.net Other effective catalysts include copper-based systems and noble metal catalysts like palladium and iridium, which can achieve high conversion rates and selectivity under various reaction conditions. mdpi.comrsc.org For instance, an Ir/C catalyst has been reported to produce a 95% yield of 2-MF at 220 °C. rsc.org

2,5-Dimethylfuran (B142691) (DMF) 2,5-Dimethylfuran is another promising biofuel candidate, notable for its high energy density. researchgate.net It is typically synthesized from 5-hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of C6 sugars like fructose (B13574) and glucose. researchgate.netacs.orgacs.org The conversion of HMF to DMF is a hydrodeoxygenation (HDO) process that involves the reduction of both the aldehyde and hydroxyl groups. acs.org

A variety of catalysts have been investigated for this transformation. For example, mineral-derived Cu-ZnO catalysts have demonstrated high efficiency, achieving a DMF yield of approximately 91.8%. rsc.org The process from biomass to DMF generally involves the hydrolysis of cellulose (B213188) or other carbohydrates to produce glucose/fructose, dehydration to HMF, and finally, the HDO of HMF to DMF. acs.org Both noble and non-noble metal catalysts are effective for the HDO step. acs.org

| Analogue | Precursor | Catalyst System | Reported Yield | Key Findings |

|---|---|---|---|---|

| 2-Methylfuran | Furfural | Co/CoOx | 73% rsc.orgresearchgate.net | Optimal selectivity at a Co⁰:Co²⁺ ratio of ~95%. rsc.orgresearchgate.net |

| 2-Methylfuran | Furfural | Ir/C | 95% rsc.org | High yield attributed to acidic sites from iridium oxide. rsc.org |

| 2,5-Dimethylfuran | 5-Hydroxymethylfurfural (HMF) | Mineral-derived Cu-ZnO | ~91.8% rsc.org | Tunable selectivity based on catalyst composition and reaction conditions. rsc.org |

| 2,5-Dimethylfuran | 5-Hydroxymethylfurfural (HMF) | Cu-Ru/C | High researchgate.net | Effective for the hydrogenation of HMF to DMF. researchgate.net |

Dihydrofuran-Based Analogues (e.g., 2,5-dihydrofurans)

2,5-Dihydrofurans represent an intermediate level of saturation between aromatic furans and fully saturated tetrahydrofurans. Their synthesis can be achieved through various methods, including cyclization reactions and metal-catalyzed processes.

Gold(I)-catalyzed formal [4+1] cycloaddition of α-diazoesters and propargyl alcohols is one effective method that tolerates a broad range of substrates and functional groups. organic-chemistry.org Another approach involves the insertion reaction of alkylidene carbenes, which is particularly effective for substrates containing electron-withdrawing groups. rsc.org Additionally, P-containing palladacycles have been used to catalyze the regioselective Heck reaction of 2,3-dihydrofuran (B140613) with aryl iodides or diaryliodonium salts, yielding 2-aryl-2,3-dihydrofurans and 2-aryl-2,5-dihydrofurans, respectively. organic-chemistry.org An improved process for preparing 2,5-dihydrofuran (B41785) involves the dehydration of 1-butene-3,4-diol using solid mercuric oxide as a catalyst at a pH of 4 to 7. google.com

Other Tetrahydrofuran-Based Analogues (e.g., 2-methyltetrahydrofuran (B130290), 2,5-bis(hydroxymethyl)tetrahydrofuran)

Tetrahydrofuran (B95107) (THF) analogues are saturated heterocyclic compounds that are widely used as solvents and building blocks in organic synthesis. Many are derived from the same renewable feedstocks as their furan counterparts.

2-Methyltetrahydrofuran (2-MeTHF) 2-Methyltetrahydrofuran is considered a green solvent alternative to THF, offering advantages such as limited water miscibility and a higher boiling point. wikipedia.org It is commonly synthesized via the catalytic hydrogenation of furfural, which itself is derived from the acid-catalyzed digestion of pentosan sugars in biomass like corncobs. wikipedia.orgchemicalbook.comresearchgate.net The synthesis pathway can proceed through 2-methylfuran as an intermediate. chemicalbook.com An alternative route starts from levulinic acid, which is cyclized and reduced to γ-valerolactone. Subsequent hydrogenation of γ-valerolactone yields 1,4-pentanediol, which is then dehydrated to produce 2-MeTHF. wikipedia.org

2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF) This diol is the fully saturated analogue of 2,5-bis(hydroxymethyl)furan (BHMF). It is often produced as a co-product during the synthesis of BHMF from HMF when hydrogenation conditions are sufficiently forcing to reduce the furan ring. wikipedia.org For example, using a Ru/MgO-ZrO₂ catalyst for the reduction of HMF, the selectivity towards BHMTHF versus BHMF can be controlled by altering the pH of the reaction medium. ncsu.edu Lower pH values tend to favor the formation of the saturated BHMTHF ring. ncsu.edu

Diversification via Functional Group Modifications (e.g., Hydroxyl, Carboxyl, Amino, Sulfur-Containing, Ester, Amide)

The tetrahydrofuran scaffold can be diversified by introducing a wide array of functional groups, enabling the synthesis of compounds with tailored properties for applications in materials science and pharmaceuticals. These modifications can be achieved through various synthetic strategies.

The introduction of hydroxyl groups is a common modification. For instance, the oxidative cyclization of 1,5-dienes can produce hydroxylated tetrahydrofuran derivatives. nih.gov Similarly, cobalt-catalyzed oxidative cyclization of bishomoallylic alcohols is an effective method for creating trans-disubstituted tetrahydrofuran rings bearing hydroxyl functionalities. nih.gov

Functional end groups can be introduced onto polytetrahydrofuran (PTHF), a widely used polymer. A one-pot procedure has been developed to prepare PTHF with iodo-, azido-, and amino -terminated end groups with minimal use of hazardous chemicals. rug.nl This method expands the range of functionalized PTHF available for further reactions and material development.

The introduction of sulfur-containing groups has also been explored. In a study on the mechanism of THF-mediated coupling reactions, tetrahydrothiophene (B86538) was used as a model compound, demonstrating the compatibility of the tetrahydrofuran-like scaffold with sulfur heteroatoms in certain organometallic processes. acs.org

The synthesis of bio-based plasticizers often involves the creation of ester functionalities. A chemoenzymatic cascade process can be used, starting with the reduction of HMF to 2,5-bis(hydroxymethyl)furan (BHMF), followed by the enzymatic esterification of BHMF with carboxylic acids or their esters. researchgate.net

Stereochemical Investigations and Enantioselective Synthesis of Tetrahydrofuran Systems

The stereochemistry of substituted tetrahydrofurans is critical, as it often dictates the biological activity and physical properties of the molecule. Consequently, significant research has been dedicated to developing stereoselective and enantioselective methods for their synthesis. Substituted tetrahydrofurans are common structural motifs in a vast array of biologically active natural products, including lignans (B1203133) and polyether ionophores. nih.gov

Numerous strategies have been developed for the stereocontrolled synthesis of tetrahydrofurans. These include:

Intramolecular Cycloetherification: Enantioselective cycloetherification of ε-hydroxy-α,β-unsaturated ketones can produce enantioenriched tetrahydrofurans. organic-chemistry.org

Palladium-Catalyzed Carboetherification: Stereoselective synthesis of substituted tetrahydrofurans can be achieved through Pd-catalyzed reactions of γ-hydroxy alkenes with aryl or vinyl bromides. nih.gov This method forms both a C-C and a C-O bond in a single step with high diastereoselectivity (up to >20:1 dr). nih.gov

[3+2] Cycloadditions: A dynamic kinetic asymmetric [3+2] cycloaddition of racemic cyclopropanes and aldehydes, catalyzed by a magnesium-pybox complex, yields enantioenriched tetrahydrofuran derivatives in good yields and as single diastereomers. nih.gov

Sequential Reactions: A one-pot sequential copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols provides access to a range of 2,5-polysubstituted tetrahydrofurans with excellent enantioselectivities (up to 97% ee). chemistryviews.org

Diels-Alder Reactions: A highly diastereoselective Diels-Alder cycloaddition between substituted furans and a chiral vinyl sulfoxide (B87167) can produce cycloadducts that are then transformed into 2,2,5-tri- and 2,2,5,5-tetrasubstituted tetrahydrofurans. acs.org

The stereochemistry of complex tetrahydrofuran-containing natural products, such as those with 2,2,5-trisubstituted THF rings, can often be determined using ¹H NMR spectroscopy, with coupling constants and NOESY experiments providing crucial information about the relative configuration of substituents. sci-hub.st

| Synthetic Method | Key Reagents/Catalysts | Type of Tetrahydrofuran Produced | Reported Selectivity |

|---|---|---|---|

| Asymmetric Henry Reaction/Iodocyclization | Cu-catalyst, γ,δ-unsaturated alcohols | 2,5-Polysubstituted | Up to 97% ee chemistryviews.org |

| Dynamic Kinetic Asymmetric [3+2] Cycloaddition | ((t)Bu-pybox)MgI₂, racemic cyclopropanes, aldehydes | Enantioenriched THFs | er's up to 97:3 nih.gov |

| Pd-Catalyzed Carboetherification | Pd₂(dba)₃/S-Phos, γ-hydroxy alkenes, aryl bromides | trans-2,5- and trans-2,3-disubstituted | Up to >20:1 dr nih.gov |

| Diels-Alder / Ring-Opening | Chiral vinyl sulfoxide, substituted furans | 2,2,5-Tri- and 2,2,5,5-tetrasubstituted | Highly diastereoselective acs.org |

Catalytic Strategies in the Synthesis and Transformation of Furan and Tetrahydrofuran Compounds

Heterogeneous Catalysis for Reductive and Deoxygenative Transformations

Heterogeneous catalysts are crucial for the industrial-scale conversion of furanic compounds, particularly for reductive processes that transform the aromatic furan (B31954) ring into the saturated tetrahydrofuran (B95107) core. These solid-phase catalysts offer advantages in terms of separation, reusability, and stability.

The total hydrogenation of furan rings to their tetrahydrofuran analogs is a key transformation, often accomplished using supported metal catalysts. The choice of metal and support material significantly influences catalyst activity and selectivity. Nickel (Ni) catalysts are effective for these hydrogenations, though they can face challenges with activity and stability. jst.go.jp Copper (Cu)-based catalysts are also widely used, typically showing high selectivity for the hydrogenation of carbonyl groups over the furan ring, making them suitable for producing alcohols like furfuryl alcohol from furfural (B47365). rsc.orglidsen.com

| Catalyst System | Support | Substrate | Main Product | Key Findings | Reference(s) |

| Ni | Various | Furfural / HMF | THFA / BHTHF | Good yields but can have low activity and stability. | jst.go.jp |

| Cu | SiO₂ | Furfural | Furfuryl Alcohol | High selectivity to carbonyl group hydrogenation over furan ring hydrogenation. | rsc.org |

| Pd | SiO₂ | Furfural / HMF | THFA / BHTHF | Active but may have lower selectivity for total hydrogenation compared to Ni. | jst.go.jp |

| Ru | Co₃O₄ | HMF | BHMF | Cost-effective noble metal for hydrogenation reactions. | mdpi.com |

HMF: 5-Hydroxymethylfurfural (B1680220); THFA: Tetrahydrofurfuryl alcohol; BHTHF: 2,5-bis(hydroxymethyl)tetrahydrofuran; BHMF: 2,5-bis(hydroxymethyl)furan.

To overcome the limitations of monometallic systems, bimetallic and mixed oxide catalysts have been developed, often exhibiting superior performance due to synergistic effects between the metallic components. These catalysts can offer enhanced activity, improved selectivity, and greater stability. acs.org

For example, the addition of a second metal can modify the electronic properties of the active sites, improve hydrogen activation, and prevent catalyst deactivation. Copper-Nickel (CuNi) bimetallic catalysts have shown excellent performance in the selective hydrogenation of furfural. acs.orgmdpi.com An optimized 0.5%Ni-10%Cu/SiO₂ catalyst achieved 99.4% furfural conversion and 99.9% selectivity to furfuryl alcohol under mild conditions (55 °C and 2 MPa H₂), demonstrating a synergistic effect between Cu and Ni for H₂ activation. mdpi.com Similarly, Platinum-Tin (PtSn) bimetallic catalysts have been used for the liquid-phase hydrogenation of furfural, yielding furfuryl alcohol with high selectivity (96–98%). The support can also play a critical role in the performance of bimetallic systems; Cu-Ni particles supported on TiO₂ favored carbonyl hydrogenolysis to form methyl furan, while those on Al₂O₃ promoted hydrogenation of the furan ring. acs.org

| Bimetallic Catalyst | Support | Substrate | Main Product | Key Findings | Reference(s) |

| Cu-Ni | SiO₂ | Furfural | Furfuryl Alcohol | Synergistic effect enhances H₂ activation and catalytic performance. | mdpi.com |

| Cu-Ni | TiO₂ vs Al₂O₃ | Furfural | Methyl Furan vs THFA | Support interaction alters surface structure and product selectivity. | acs.org |

| Pt-Sn | SiO₂ | Furfural | Furfuryl Alcohol | High selectivity (96-98%) to furfuryl alcohol. | |

| Pd-Ni | GluM Micelles | Furfural | Tetrahydrofurfuryl Alcohol | Pd₁Ni₃ alloy achieved 96.2% selectivity to the fully hydrogenated product. | rsc.org |

THFA: Tetrahydrofurfuryl alcohol.

Homogeneous Catalysis for Selective Synthetic Routes

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions, making it ideal for the synthesis of complex molecules with specific functionalities. fiveable.me

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of functional groups onto heterocyclic cores. mdpi.com Reactions like the Mizoroki-Heck and Sonogashira couplings are particularly effective for attaching alkenyl (vinyl) or aryl groups to furan and benzofuran (B130515) rings. mdpi.comnih.gov This strategy would be directly applicable to the synthesis of "Furan, 2,5-diethenyltetrahydro-2-methyl-," where two vinyl groups must be installed on the heterocyclic scaffold.

For instance, the palladium-catalyzed direct arylation of furans with aryl chlorides has been demonstrated using a palladium acetate (B1210297) catalyst. nih.gov Similarly, highly efficient cross-coupling of 2-bromobenzo[b]furans with alkenylaluminum reagents has been achieved using a PdCl₂/XantPhos system, producing 2-alkenylbenzo[b]furans in excellent yields. rsc.org Such methods provide a direct route to introduce the vinyl substituents required for the target molecule, likely on a furan precursor before the ring is hydrogenated.

| Reaction Type | Catalyst System | Substrates | Product Type | Key Findings | Reference(s) |

| Direct Arylation | Pd(OAc)₂ / Cy₂P-o-biphenyl | Furan, Aryl chloride | 2-Arylfuran | Method allows for C-H functionalization of the furan ring. | nih.gov |

| Cross-Coupling | PdCl₂ / XantPhos | 2-Bromobenzo[b]furan, Alkenylaluminum | 2-Alkenylbenzo[b]furan | Excellent yields (up to 97%) for vinyl group installation. | rsc.org |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | o-Iodoanisole, Terminal alkyne | o-(1-Alkynyl)anisole | Forms arylalkynes which are precursors to substituted benzofurans. | nih.gov |

Olefin metathesis, catalyzed by ruthenium-based complexes such as Grubbs' catalysts, is a versatile and powerful reaction for the formation of carbon-carbon double bonds. nih.govrsc.org This reaction reorganizes the bonds of alkenes, making it a key strategy for synthesizing complex molecules with vinyl functionalities. Ruthenium vinyl carbene complexes are key intermediates in the enyne metathesis process, which joins an alkene and an alkyne to produce a conjugated 1,3-diene. nih.gov

Ruthenium-catalyzed olefin cross-metathesis can be used to synthesize functionalized vinyl boronates, which are valuable intermediates for subsequent Suzuki cross-coupling reactions. nih.gov This highlights the utility of metathesis in creating vinyl-substituted building blocks. For a molecule like 2,5-diethenyltetrahydro-2-methyl-furan, olefin metathesis represents a powerful potential strategy for introducing the two ethenyl groups, either by cross-metathesis with ethylene (B1197577) gas or by other advanced metathesis transformations.

Both Brønsted and Lewis acids are fundamental catalysts in the transformation of furanic compounds. They can facilitate a wide range of reactions, including cyclizations, ring-openings, hydrolyses, and reductions. researchgate.netnih.govnih.govrsc.org

Brønsted acids can catalyze the reduction of furans to 2,5-dihydrofurans and fully saturated tetrahydrofuran derivatives using silanes as reducing agents. nih.govacs.org This approach avoids the use of precious metal catalysts and high H₂ pressures. nih.gov The acidic conditions make the furan ring susceptible to hydride attack after protonation. acs.org The choice of acid strength can even allow for control over the degree of reduction. nih.gov

Lewis acids are versatile in promoting the synthesis of tetrahydrofuran motifs, enabling highly selective pathways for cyclization and functionalization. researchgate.net Lewis acid-mediated cycloetherification is a common strategy to establish the tetrahydrofuran core. researchgate.net For example, they can mediate intramolecular ring-opening benzannulations of dihydrofuran acetals to form complex carbazole (B46965) structures or catalyze [3+2] annulation reactions between cyclopropanes and aldehydes to stereoselectively form trisubstituted tetrahydrofurans. thieme-connect.comresearchgate.netmdpi.com These acid-catalyzed strategies are essential for both constructing the tetrahydrofuran ring and for subsequent functional group manipulations.

| Catalyst Type | Reaction | Substrate(s) | Product Type | Key Findings | Reference(s) |

| Brønsted Acid | Reduction | Furan derivatives, Silanes | Dihydrofurans / Tetrahydrofurans | Mild, metal-free reduction of the furan ring. nih.govacs.org | nih.govacs.org |

| Brønsted Acid | Ring Opening | Substituted furans | Acyclic diones | Reaction proceeds via specific acid catalysis; reactivity depends on furan substituents. rsc.org | rsc.org |

| Lewis Acid | Cycloetherification | Unsaturated alcohols | Tetrahydrofurans | Key method for establishing the tetrahydrofuran core in natural product synthesis. researchgate.net | researchgate.net |

| Lewis Acid | [3+2] Annulation | Donor-acceptor cyclopropanes, Aldehydes | Substituted Tetrahydrofurans | Catalyzes domino process to form three new σ-bonds and stereocenters. thieme-connect.comresearchgate.net | thieme-connect.comresearchgate.net |

Despite a comprehensive search for scientific literature, no information was found regarding the biocatalytic and enzymatic synthesis of the specific chemical compound "Furan, 2,5-diethenyltetrahydro-2-methyl-". Research in the area of biocatalysis for furan compounds is predominantly focused on the synthesis and transformation of other derivatives, such as 2,5-bis(hydroxymethyl)furan (BHMF) and 2,5-furandicarboxylic acid (FDCA), from biomass-derived precursors like 5-hydroxymethylfurfural (HMF).

The search for enzyme screening, engineering, and biotechnological routes for the production of "Furan, 2,5-diethenyltetrahydro-2-methyl-" as a renewable building block also yielded no relevant results. Consequently, it is not possible to provide an article on this specific compound based on the outlined sections.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-diethenyltetrahydro-2-methylfuran, and how do reaction conditions influence yield?

- Methodology :

- Synthetic Routes : Cycloaddition or functionalization of tetrahydrofuran derivatives using divinyl precursors. For example, dihydrofuran derivatives can be synthesized via acid-catalyzed cyclization of diols or ketones under reflux conditions .

- Optimization : Control of temperature (e.g., 80–120°C) and solvent polarity (e.g., 1,4-dioxane) improves regioselectivity. Catalytic amounts of Lewis acids (e.g., AlCl₃) may enhance reaction efficiency .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-functionalization, which can lead to byproducts like oligomers or oxidized species .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?

- Techniques :

- IR Spectroscopy : Look for C-O-C stretching (~1050–1150 cm⁻¹) and vinyl C=C stretches (~1630 cm⁻¹) .

- NMR :

- ¹H NMR : Signals for tetrahydrofuran protons (δ 1.5–2.2 ppm, multiplet) and vinyl protons (δ 4.8–5.5 ppm, doublets) .

- ¹³C NMR : Peaks at ~70–80 ppm (tetrahydrofuran carbons) and 110–120 ppm (vinyl carbons) .

- GC-MS : Molecular ion at m/z 138 (C₉H₁₄O⁺) and fragmentation patterns (e.g., loss of CH₂=CH groups) .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Profile :

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in inert atmospheres (N₂/Ar) to prevent oxidation .

- Light Sensitivity : Susceptible to UV-induced ring-opening; use amber glassware .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this furan derivative?

- Approaches :

- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Compare with experimental UV-Vis spectra (e.g., λ_max ~210–250 nm) .

- Reactivity Predictions : Simulate electrophilic attack at the oxygen atom or vinyl groups using Fukui indices .

Q. How can contradictions in reported thermodynamic data (e.g., enthalpy of formation) be resolved?

- Case Study : Discrepancies in vapor-phase enthalpy (ΔfH°) may arise from impurities or calibration errors.

- Resolution :

- Reproducibility : Use high-purity samples (>99%) and standardized calorimetry protocols .

- Data Harmonization : Compare results across multiple sources (e.g., NIST Webbook vs. peer-reviewed studies) .

Q. What reaction mechanisms explain the compound’s behavior in catalytic hydrogenation or oxidation?

- Hydrogenation :

- Pathway : Pd/C-catalyzed hydrogenation reduces vinyl groups to ethyl, yielding 2,5-diethyltetrahydro-2-methylfuran. Monitor selectivity to avoid over-reduction of the furan ring .

- Oxidation :

- Agents : KMnO₄ or O₃ cleaves vinyl groups, forming diketones or carboxylic acids. Solvent choice (aqueous vs. organic) controls product distribution .

Key Research Challenges

- Synthetic Scalability : Small-scale methods (e.g., 1,4-dioxane reflux) may not translate to bulk synthesis due to exothermicity .

- Spectral Interpretation : Overlapping NMR signals (e.g., tetrahydrofuran vs. vinyl protons) require advanced techniques like COSY or HSQC .

- Environmental Impact : Assess biodegradability and toxicity using QSAR models, as data gaps exist for this specific compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.